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Compound of Interest

Compound Name: CK2-IN-13

Cat. No.: B15543648 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the kinase selectivity

profile of SGC-CK2-1, a highly selective chemical probe for Protein Kinase CK2 (Casein Kinase

2). For comparative purposes, data for the clinical-stage, less-selective inhibitor CX-4945

(Silmitasertib) is also presented. This guide details the quantitative selectivity data, the

experimental methodologies used for its determination, and the key signaling pathways

modulated by CK2.

Initial searches for a compound designated "CK2-IN-13" did not yield publicly available data.

Therefore, this guide focuses on SGC-CK2-1 as a representative, well-characterized, and

highly selective CK2 inhibitor.

Introduction to Protein Kinase CK2
Protein Kinase CK2 is a highly conserved, constitutively active serine/threonine kinase that is

ubiquitously expressed in eukaryotic cells. It exists as a tetrameric complex, typically composed

of two catalytic subunits (α and/or α') and two regulatory β subunits. CK2 is a master regulator

involved in a vast array of cellular processes, including cell cycle progression, DNA repair,

apoptosis, and signal transduction.[1] It phosphorylates hundreds of substrates, positioning it

as a central node in cellular signaling.[2]

Elevated CK2 activity is a hallmark of many cancers, where it promotes tumorigenesis by

activating multiple pro-survival and proliferative signaling pathways, such as PI3K/Akt/mTOR,
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NF-κB, JAK/STAT, and Wnt/β-catenin.[1][2][3] This "non-oncogene addiction" of cancer cells to

CK2 makes it a compelling therapeutic target.[3] The development of potent and selective

inhibitors is crucial to probe CK2's function and for therapeutic applications, minimizing off-

target effects that can confound results and cause toxicity.

Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical parameter, defining its utility as a research tool

and its potential as a therapeutic agent. High selectivity ensures that observed biological

effects are attributable to the inhibition of the intended target. Here, we present the selectivity

data for SGC-CK2-1, a potent and highly selective chemical probe, and contrast it with the

clinical candidate CX-4945.

SGC-CK2-1 Selectivity Data
SGC-CK2-1 was designed as a high-quality chemical probe for interrogating CK2 biology. It

exhibits potent inhibition of both CK2 catalytic isoforms (CK2α and CK2α') in biochemical and

cellular assays.[4][5] Its kinome-wide selectivity is exceptionally high, with a significant potency

window over its closest off-targets.

Table 1: Potency and Selectivity of SGC-CK2-1
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Target / Assay Type Potency (IC50) Notes

On-Target Activity

CK2α (CSNK2A1) - Enzymatic 4.2 nM
Radiometric assay at 10 µM

ATP.[4][5]

CK2α' (CSNK2A2) - Enzymatic 2.3 nM
Radiometric assay at 10 µM

ATP.[4]

CK2α - Cellular (NanoBRET) 36 nM
Target engagement in live

HEK-293 cells.[4]

CK2α' - Cellular (NanoBRET) 16 nM
Target engagement in live

HEK-293 cells.[4]

Key Off-Target Activity

DYRK2 - Enzymatic >400 nM
The most significant off-target

kinase.[6][7]

Kinome Scan Summary

| KINOMEscan® (1 µM) | 11 kinases with PoC <35 | Profiled against 403 wild-type kinases.[4]

[5] |

PoC = Percent of Control; a lower value indicates stronger binding/inhibition.

CX-4945 (Silmitasertib) Selectivity Data
CX-4945 is the first CK2 inhibitor to enter clinical trials. While it is a potent CK2 inhibitor,

broader kinome screening has revealed activity against several other kinases, which may

contribute to its biological and clinical effects.

Table 2: Potency and Selectivity of CX-4945
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Target / Assay Type Potency (IC50 / Kᵢ) Notes

On-Target Activity

CK2 - Enzymatic ~1 nM In vitro kinase assay.[8][9]

CK2α - Cellular (NanoBRET) 920 nM
Target engagement in live

cells.[6]

CK2α' - Cellular (NanoBRET) 200 nM
Target engagement in live

cells.[6]

Key Off-Target Activity

FLT3 - Enzymatic 35 nM [9]

PIM1 - Enzymatic 46 nM [9]

CDK1 - Enzymatic 56 nM [9]

DYRK1A - Enzymatic Potent, in nM range [10]

GSK3β - Enzymatic 190 nM [10][11]

Kinome Scan Summary

Kinase Profiler (50 nM) 7 kinases with >90% inhibition
Profiled against 238 kinases.

[8][9]

| Kinase Profiler (500 nM) | 49 kinases with >50% inhibition | Profiled against 235 kinases.[11] |

Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and complementary

methodologies. Key assays include broad panel screening for off-target identification (in vitro)

and target engagement assays to confirm activity in a physiological context (in cell).

KINOMEscan® Profiling (In Vitro Competition Binding
Assay)
This method provides a broad assessment of inhibitor binding across the human kinome. It is

an ATP-independent competition binding assay.
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Methodology:

Assay Principle: The assay measures the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

Preparation: A panel of over 400 kinases, each tagged with a unique DNA identifier, is used.

Incubation: The test compound (e.g., SGC-CK2-1 at 1 µM) is incubated with the DNA-tagged

kinase and the immobilized ligand beads.

Quantification: If the test compound binds to the kinase, it prevents the kinase from binding

to the immobilized ligand. The amount of kinase remaining in solution is separated from the

beads and quantified using quantitative PCR (qPCR) of the DNA tag.[12]

Data Analysis: Results are typically reported as "Percent of Control" (PoC), where the

amount of kinase recovered in the presence of the test compound is compared to a DMSO

vehicle control. A low PoC value signifies strong binding of the compound to the kinase.

NanoBRET™ Target Engagement Assay (In-Cell Assay)
This assay confirms and quantifies the binding of an inhibitor to its target kinase within the

complex environment of a living cell.

Methodology:

Assay Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) to

measure the displacement of a fluorescent tracer from a target kinase by a test compound.

Cell Preparation: A human cell line (e.g., HEK-293) is transiently transfected with a plasmid

encoding the target kinase (e.g., CK2α) fused to a bright NanoLuc® luciferase.[13]

Assay Components: The transfected cells are treated with a cell-permeable fluorescent

tracer that binds to the kinase's active site and the test compound at various concentrations.

Measurement: When the fluorescent tracer is bound to the NanoLuc®-kinase fusion protein,

BRET occurs upon addition of the luciferase substrate. An unlabeled test compound that

binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[14]
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Data Analysis: The reduction in BRET signal is measured across a range of test compound

concentrations to generate a dose-response curve and calculate the cellular IC50 value,

which reflects the compound's target engagement potency in live cells.

Visualization of Workflows and Pathways
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a comprehensive workflow for characterizing the selectivity of

a kinase inhibitor, combining both in vitro and cellular methodologies.

Kinase Inhibitor Selectivity Profiling Workflow

In Vitro Profiling Cellular Profiling

Test Compound
(e.g., SGC-CK2-1)

Broad Kinome Screen
(KINOMEscan®)

Primary Screen

Target Engagement Assay
(NanoBRET™)

Confirm Cellular Potency

Orthogonal Enzymatic Assay
(e.g., Radiometric)

Hit Validation

Data Synthesis &
Selectivity Assessment

Downstream Phenotypic Assay
(e.g., p-AKT Western Blot)

Confirm Target Modulation

Click to download full resolution via product page

Caption: A typical workflow for assessing the selectivity of a kinase inhibitor.
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CK2 Signaling Pathways in Oncogenesis
CK2 promotes cancer cell survival and proliferation by positively regulating several key

signaling cascades. The diagram below illustrates CK2's central role in activating these

pathways.

CK2-Driven Oncogenic Signaling

PI3K/Akt Pathway

NF-κB Pathway Wnt/β-catenin Pathway JAK/STAT Pathway

Protein Kinase CK2

PTEN

 Inactivation

Akt

 Activation

IκB

 Degradation

β-catenin
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JAK

STATmTOR

Cell Proliferation,
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NF-κB
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Caption: CK2's role in activating key pro-survival signaling pathways.

Conclusion
The comprehensive selectivity profiling of kinase inhibitors is essential for the confident

interpretation of biological data and for the advancement of safe and effective therapeutics.

SGC-CK2-1 stands out as a superior chemical probe for studying CK2 function, demonstrating

high potency and exquisite selectivity across the kinome. In contrast, the clinical-stage inhibitor
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CX-4945, while a potent CK2 inhibitor, displays significant off-target activity that must be

considered when analyzing its cellular and clinical effects. The combination of broad in vitro

screening and cellular target engagement assays provides a robust framework for defining an

inhibitor's true selectivity profile, enabling more precise and reliable biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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